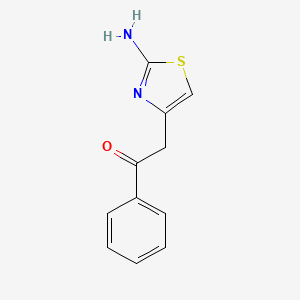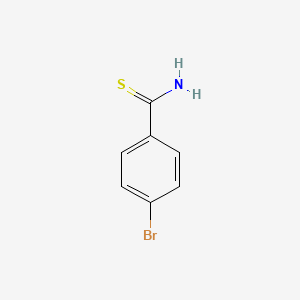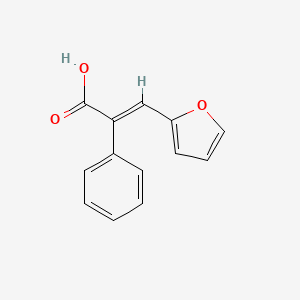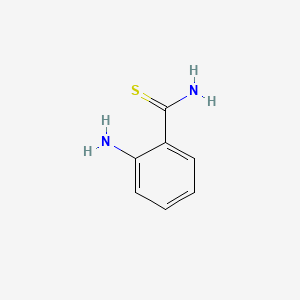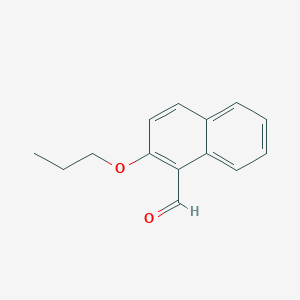
2-Propoxy-1-naphtaldéhyde
Vue d'ensemble
Description
2-Propoxy-1-naphthaldehyde is an organic compound with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol . It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by a naphthalene ring substituted with a propoxy group and an aldehyde group . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
2-Propoxy-1-naphthaldehyde has several applications in scientific research:
Mécanisme D'action
Target of Action
It is known that similar compounds, such as copper (ii) 2-hydroxy-1-naphthaldehyde complexes, have shown multi-targeted anticancer activities . These complexes have been found to generate reactive oxygen species (ROS) and regulate cyclin and cyclin-dependent kinases .
Mode of Action
Related compounds have been found to exhibit chemotherapeutic effects by generating ros and arresting the cell cycle in the g0/g1 phase . They also activate apoptotic and autophagic pathways in cells .
Biochemical Pathways
Related compounds have been found to induce endoplasmic reticulum stress-mediated apoptosis, inhibit topoisomerase-1, and damage cancer dna through a ros-mediated mechanism .
Result of Action
Related compounds have been found to exhibit chemotherapeutic effects by generating ros, arresting the cell cycle, activating apoptotic and autophagic pathways, inducing endoplasmic reticulum stress-mediated apoptosis, inhibiting topoisomerase-1, and damaging cancer dna .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-1-naphthaldehyde typically involves a multi-step reaction. One common method includes the reaction of 2-naphthol with propyl bromide in the presence of a base such as potassium hydroxide to form 2-propoxy-1-naphthol. This intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to yield 2-Propoxy-1-naphthaldehyde .
Industrial Production Methods: Industrial production methods for 2-Propoxy-1-naphthaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propoxy-1-naphthaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products:
Oxidation: 2-Propoxy-1-naphthoic acid.
Reduction: 2-Propoxy-1-naphthyl alcohol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
2-Hydroxy-1-naphthaldehyde: Similar structure but with a hydroxy group instead of a propoxy group.
1-Naphthaldehyde: Lacks the propoxy group, leading to different chemical properties and reactivity.
2-Methoxy-1-naphthaldehyde: Contains a methoxy group instead of a propoxy group, affecting its solubility and reactivity.
Uniqueness: 2-Propoxy-1-naphthaldehyde is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in organic synthesis and industrial processes .
Propriétés
IUPAC Name |
2-propoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEKSPXFVANRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366174 | |
| Record name | 2-propoxy-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885-26-7 | |
| Record name | 2-propoxy-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
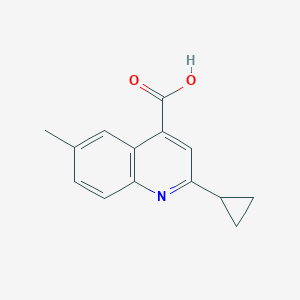
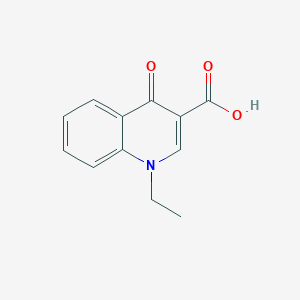
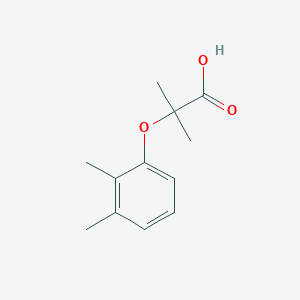
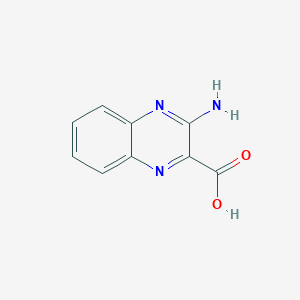
![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)
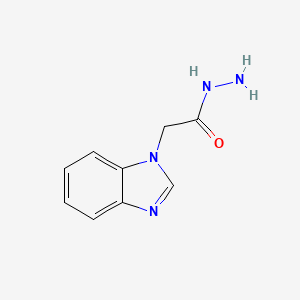
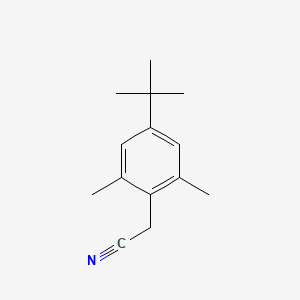
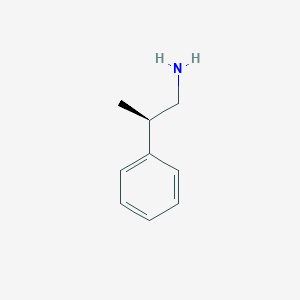
![2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1270953.png)
![[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1270955.png)
